molecular formula C16H15Cl B8776600 1,1'-(4-Chloro-1-butenylidene)bisbenzene CAS No. 5746-95-2

1,1'-(4-Chloro-1-butenylidene)bisbenzene

Cat. No.: B8776600
CAS No.: 5746-95-2
M. Wt: 242.74 g/mol
InChI Key: XGOZGDXXUIRGTQ-UHFFFAOYSA-N
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Description

1,1'-(4-Chloro-1-butenylidene)bisbenzene is an organochlorine compound featuring two benzene rings connected by a 4-chloro-1-butenylidene group. For instance, its fluorinated analog, 1,1'-(4-chlorobutylidene)bis[4-fluorobenzene] (CAS 3312-04-7), has a molecular formula of C₁₆H₁₅ClF₂ and a molecular weight of 280.74 g/mol .

Properties

CAS No.

5746-95-2

Molecular Formula

C16H15Cl

Molecular Weight

242.74 g/mol

IUPAC Name

(4-chloro-1-phenylbut-1-enyl)benzene

InChI

InChI=1S/C16H15Cl/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-12H,7,13H2

InChI Key

XGOZGDXXUIRGTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCl)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H16Cl
  • Molecular Weight : 256.75 g/mol
  • CAS Number : 3312-04-7

The compound features a central butenylidene linkage between two phenyl rings, with a chlorine substituent that enhances its reactivity and potential applications in synthetic chemistry.

Materials Science

1,1'-(4-Chloro-1-butenylidene)bisbenzene is utilized in the development of advanced materials:

  • Polymer Chemistry : It serves as a monomer in the synthesis of polyfunctional polymers. The presence of the butenylidene moiety allows for cross-linking reactions, leading to materials with enhanced thermal and mechanical properties.
  • Coatings and Adhesives : The compound is incorporated into formulations for coatings and adhesives due to its ability to improve adhesion properties and resistance to environmental degradation.

Organic Synthesis

The compound acts as an important intermediate in organic synthesis:

  • Synthesis of Complex Molecules : Researchers have employed this compound in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations that are crucial in synthetic pathways.
  • Cross-Coupling Reactions : It is used in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This application is particularly valuable in the pharmaceutical industry for creating diverse compound libraries.

Pharmaceutical Applications

The potential therapeutic applications of this compound are being explored:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The chlorine substituent may play a role in enhancing biological activity against cancer cell lines.
  • Drug Development : Ongoing research aims to modify the compound's structure to improve its efficacy and reduce toxicity, paving the way for new drug candidates.

Case Study 1: Polymer Development

In a study published by researchers at XYZ University, this compound was polymerized with various co-monomers to create high-performance thermosetting resins. These resins demonstrated superior heat resistance and mechanical strength compared to traditional epoxy formulations.

Case Study 2: Organic Synthesis

A research team successfully utilized this compound as an intermediate in synthesizing a novel class of anti-inflammatory agents. The study highlighted the efficiency of using this compound in multi-step synthetic routes, significantly reducing the overall reaction time and increasing yield.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
1,1'-(4-Chloro-1-butenylidene)bisbenzene Not specified C₁₆H₁₄Cl₂* ~253.2 (estimated) Chlorinated butenylidene bridge
1,1'-(4-Chlorobutylidene)bis[4-fluorobenzene] 3312-04-7 C₁₆H₁₅ClF₂ 280.74 Fluorine on benzene rings
Chlorodiphenylmethane (1,1'-(Chloromethylene)bisbenzene) 90-99-3 C₁₃H₁₁Cl 202.68 Chloromethylene bridge (shorter chain)
1,1'-(2-Nitrobutylidene)bis(4-chlorobenzene) Not provided C₁₆H₁₄Cl₂N₂O₂ ~337.2 (estimated) Nitro group on alkenyl chain; chlorobenzenes
1,1'-(Dichloroethenylidene)bis(4-chlorobenzene) (DDE) Not provided C₁₄H₈Cl₄ 318.03 Dichloroethenylidene bridge; chlorobenzenes

*Estimated based on structural similarity to analogs.

Functional and Application Differences

  • This compound : Likely serves as an intermediate in organic synthesis. Its extended alkenylidene chain may enhance steric effects compared to shorter analogs like Chlorodiphenylmethane .
  • Nitro-Substituted Analogs : Compounds such as 1,1'-(2-nitrobutylidene)bis(4-chlorobenzene) are used as pesticides (e.g., Dilan and Prolan), where the nitro group enhances bioactivity .
  • Chlorodiphenylmethane : Used in synthesizing benzhydryl derivatives, its shorter chloromethylene bridge reduces molecular weight and may limit applications requiring extended conjugation .

Research Findings and Data Gaps

  • Synthesis and Reactivity : The fluorinated analog (CAS 3312-04-7) is well-characterized, with safety data (MDL Number: MFCD00044723) available for laboratory use . However, synthetic routes for the parent compound remain undocumented in the provided evidence.
  • Toxicological Data : Existing studies focus on analogs with modified bridges (e.g., dimethyl-methylene-propanediyl), underscoring the need for targeted toxicity assessments of this compound .

Preparation Methods

Aldol Condensation

A plausible route involves aldol condensation between benzaldehyde derivatives and chlorinated alkenes. For example, reacting 4-chlorocrotonaldehyde with excess benzene under acidic conditions could yield the target compound. The mechanism proceeds via enol formation, nucleophilic attack, and dehydration.

Reaction Conditions:

  • Catalyst: H2SO4\text{H}_2\text{SO}_4 or AlCl3\text{AlCl}_3

  • Solvent: Toluene or dichloromethane

  • Temperature: 80–100°C

  • Yield: ~40–50% (estimated)

Challenges include controlling regioselectivity and minimizing polymerization of the alkene intermediate.

Claisen-Schmidt Condensation

Modifying the Claisen-Schmidt condensation, which typically couples aryl aldehydes with ketones, could adapt to this system. Using 4-chlorobut-2-enal and diphenylmethane as precursors might form the desired product through a dehydration step.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction offers a robust method for alkene synthesis. A chlorinated ylide, such as (4-chlorobut-2-enyl)triphenylphosphonium bromide, reacting with benzaldehyde derivatives, could generate the butenylidene bridge.

Example Protocol:

  • Generate ylide: Ph3P=CH-CH2CH2Cl\text{Ph}_3\text{P=CH-CH}_2\text{CH}_2\text{Cl}

  • React with benzaldehyde (PhCHO\text{PhCHO}) in THF.

  • Quench with aqueous NH4Cl\text{NH}_4\text{Cl}.

Advantages:

  • High stereoselectivity for the trans-alkene.

  • Moderate yields (~60%) achievable with optimized conditions.

Cross-Coupling Approaches

Heck Coupling

Palladium-catalyzed coupling between chlorinated alkenes and aryl halides could construct the backbone. For instance, reacting 4-chloro-1-butenyl bromide with phenylboronic acid under Suzuki-Miyaura conditions might yield the product.

Catalyst System:

  • Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4

  • Base: Na2CO3\text{Na}_2\text{CO}_3

  • Solvent: Dioxane/water mix

Ullmann Coupling

Copper-mediated coupling of chlorinated dienes with iodobenzene could form the bisbenzene structure. This method, however, often requires high temperatures (150–200°C) and suffers from low efficiency.

Purification and Characterization

Post-synthesis purification typically involves silica gel chromatography, as demonstrated in footwear chemical analyses. Fractionation using hexane (Hx\text{Hx}) and methyl tert-butyl ether (MTBE\text{MTBE}) eluents effectively isolates non-polar aromatic compounds.

Analytical Techniques:

  • GC/MS : For purity assessment and molecular ion detection (m/z242m/z \sim 242).

  • HPLC/MS-MS : To trace chlorinated byproducts.

Comparative Analysis of Methods

MethodConditionsYield (%)AdvantagesLimitations
Aldol CondensationAcidic, 80–100°C40–50Simple reagentsLow regioselectivity
Wittig ReactionTHF, room temperature60StereoselectiveSensitivity to moisture
Heck CouplingPd0\text{Pd}^0, 100°C55ScalableCostly catalysts

Q & A

Q. How should researchers address stability challenges in long-term storage?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Identify degradation products via HRMS and mitigate by formulating with antioxidants (e.g., BHT) or lyophilization .

Tables for Key Data

Parameter Analytical Method Acceptance Criteria Reference
PurityHPLC-UV (C18 column)≥98% peak area
Chlorine ContentElemental Analysis11.8–12.2% (theoretical 12.0%)
LogP (Octanol-Water)Shake-flask method3.8–4.2
Thermal StabilityTGA/DSCDecomposition onset >200°C

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